molecular formula C13H12N2O5 B458289 N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide

N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide

Katalognummer: B458289
Molekulargewicht: 276.24g/mol
InChI-Schlüssel: KXVMNUZTEYHDNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide is a chemical compound with the molecular formula C13H12N2O5. It is known for its unique structural properties, which include a nitro group, a methoxy group, and a furan ring.

Eigenschaften

Molekularformel

C13H12N2O5

Molekulargewicht

276.24g/mol

IUPAC-Name

N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H12N2O5/c1-8-10(5-6-20-8)13(16)14-11-7-9(15(17)18)3-4-12(11)19-2/h3-7H,1-2H3,(H,14,16)

InChI-Schlüssel

KXVMNUZTEYHDNV-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Kanonische SMILES

CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide typically involves the reaction of 5-nitro-2-methoxyaniline with 2-methyl-3-furoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the furan ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-methoxy-5-nitrophenyl)-2-methylfuran-3-carboxamide is unique due to its specific combination of functional groups and its reactivity profile. The presence of both a nitro group and a methoxy group on the phenyl ring, along with the furan ring, gives it distinct chemical and biological properties compared to similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.